ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . This compound is characterized by the presence of a triazole ring, a benzyl group, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-benzyl-5-sulfanyl-4H-1,2,4-triazole under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and stability . Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate can be compared with other similar compounds, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring and sulfanyl group but lacks the benzyl group, resulting in different reactivity and applications.
Ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: This compound has an amino group instead of a benzyl group, which can significantly alter its chemical behavior and biological activity.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12(17)8-11-14-15-13(19)16(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFIZRDICCTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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